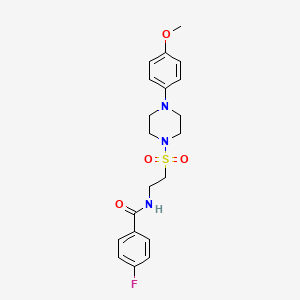

![molecular formula C22H20N4O3S B2942219 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 441290-62-6](/img/structure/B2942219.png)

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide” is a complex organic molecule. It contains a benzimidazole group, which is a type of heterocycle that is a key component to functional molecules used in a variety of everyday applications .

Synthesis Analysis

The synthesis of such compounds often involves the formation of the benzimidazole group, which can be achieved through regiocontrolled synthesis . The specifics of the synthesis would depend on the exact starting materials and conditions.Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The benzimidazole group, for example, can participate in a variety of reactions .Scientific Research Applications

Antitumor Agents

This compound has been studied for its potential as an antitumor agent. Novel derivatives have shown moderate to high inhibitory activities against various tumor cell lines, suggesting its use in cancer therapy .

Covalent Inhibitors of p97/VCP ATPase

The compound has been identified as a covalent inhibitor of p97, a key player in protein homeostasis. It targets specific residues and retains selectivity, which is crucial for biological studies and drug discovery .

Anticancer Drug Development

A Pd (II) complex involving this compound has been designed with promising tumor inhibitory activity, indicating potential development as an anticancer drug .

Electronic Device Fabrication

The compound has applications in the fabrication of electronic devices, including organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light emitting diodes (OLEDs), due to its semiconductor properties .

Synthesis of Arylamides

It has been used in the synthesis of new arylamides under milder reaction conditions, which could have various applications in chemical research and development .

Crystallographic Studies

The compound has been synthesized and characterized for crystallographic studies, providing insights into its structure which can be valuable for material science research .

Mechanism of Action

Target of Action

The primary target of this compound is the p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation and membrane fusion .

Mode of Action

The compound interacts with its target by forming a covalent bond with the C522 residue of p97 . This interaction inhibits the ATPase activity of p97, thereby disrupting its function .

Biochemical Pathways

The inhibition of p97 affects multiple biochemical pathways. As p97 is involved in protein degradation, its inhibition can lead to the accumulation of misfolded proteins, triggering cellular stress responses . Additionally, the disruption of membrane fusion processes can affect intracellular trafficking and organelle function .

Pharmacokinetics

The compound’s structure, which includes an imidazole ring , suggests it may have good bioavailability. Imidazole derivatives are known to have diverse applications in pharmaceuticals and agrochemicals , indicating their ability to be absorbed and distributed within the body

Result of Action

The inhibition of p97 by this compound leads to significant cellular effects. It has been found to be a potent inhibitor of cell proliferation, with a significant IC50 value against certain cell lines . The compound’s action also promotes apoptosis, as indicated by DNA condensation and FACS analysis .

Future Directions

properties

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c1-26(2)30(28,29)18-12-10-15(11-13-18)22(27)23-17-7-5-6-16(14-17)21-24-19-8-3-4-9-20(19)25-21/h3-14H,1-2H3,(H,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNXEHTWWJFZOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride](/img/no-structure.png)

![N-isopropyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2942141.png)

![N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B2942142.png)

![3,5-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B2942143.png)

![1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2942144.png)

![N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2942145.png)

![Tert-butyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate;hydrochloride](/img/structure/B2942151.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2942153.png)

![(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid](/img/structure/B2942154.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate](/img/structure/B2942155.png)

![Methyl 3-{2-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2942156.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(methoxymethyl)benzamide](/img/structure/B2942157.png)

![ethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2942158.png)